1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
CAS No.: 2548995-20-4
Cat. No.: VC11819258
Molecular Formula: C22H33N7O
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548995-20-4 |
|---|---|
| Molecular Formula | C22H33N7O |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 1-methyl-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C22H33N7O/c1-18(2)28-13-11-27(12-14-28)8-4-5-15-30-19-6-9-29(10-7-19)22-20-16-25-26(3)21(20)23-17-24-22/h16-19H,6-15H2,1-3H3 |
| Standard InChI Key | UHESYFUKPQTSTQ-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C |
| Canonical SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine, reflects its hybrid architecture . Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C22H33N7O |
| Molecular Weight | 411.5 g/mol |
| SMILES | CC(C)N1CCN(CC#CCOC2CCN(c3ncnc4c3cnn4C)CC2)CC1 |
| CAS Registry Number | 2548995-20-4 |
The pyrazolo[3,4-d]pyrimidine group is a bicyclic heteroaromatic system known for mimicking purine bases, enabling interactions with kinase active sites . The piperidine and piperazine rings contribute to conformational flexibility and solubility, while the but-2-yn-1-yloxy spacer introduces rigidity .
Structural Analogues and Derivatives
Related compounds include:
-
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol (CAS 869073-46-1): A precursor with a hydroxyl group at the piperidine 4-position, used in synthesizing alkoxy derivatives .
-
4-(1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine (CAS 2640860-98-4): A thiomorpholine-containing analog highlighting the versatility of piperidine substitutions .
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis likely involves sequential coupling reactions:
-
Formation of the Pyrazolo[3,4-d]Pyrimidine-Piperidine Intermediate:
-
Introduction of the Alkyne Spacer:
-
Piperazine Coupling:
-
Nucleophilic substitution of a bromobut-2-yn-1-yl derivative with 4-(propan-2-yl)piperazine.
-
Challenges and Solutions
-
Steric Hindrance: The bulky pyrazolo[3,4-d]pyrimidine group may slow coupling reactions. Using palladium catalysts with bulky phosphine ligands (e.g., XPhos) improves yields .
-
Alkyne Stability: But-2-yn-1-yl intermediates are prone to polymerization. Low-temperature reactions (<0°C) and inert atmospheres mitigate degradation .
Applications in Drug Discovery
Oncology
Kinase inhibitors targeting PI3K/Akt/mTOR pathways are explored in breast and prostate cancers. Preclinical studies of analogs show antiproliferative activity at IC50 values of 10–100 nM .
Immunomodulation
The compound’s ability to block T-cell activation kinases (e.g., ITK) could position it as a candidate for autoimmune diseases like rheumatoid arthritis .
Neurological Disorders
Modulation of mTOR signaling may address neurodegenerative conditions such as Alzheimer’s disease, where hyperactive kinase pathways contribute to tau pathology.
Future Directions and Research Gaps
Structural Optimization
-
Bioisosteric Replacement: Substituting the alkyne spacer with a triazole or amide moiety may improve metabolic stability.
-
Prodrug Development: Esterification of the piperazine nitrogen could enhance oral absorption.
Target Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume